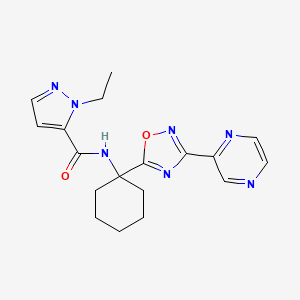

1-ethyl-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-ethyl-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O2/c1-2-25-14(6-9-21-25)16(26)23-18(7-4-3-5-8-18)17-22-15(24-27-17)13-12-19-10-11-20-13/h6,9-12H,2-5,7-8H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRVSJVKFVOQPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2(CCCCC2)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-ethyl-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention in the pharmaceutical field due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure featuring a pyrazole moiety, an oxadiazole ring, and a cyclohexyl group. The synthesis typically involves multi-step reactions starting from readily available precursors. The specific synthetic route may vary; however, it generally includes the formation of the pyrazole and oxadiazole rings through cyclization reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In a screening study, this compound exhibited an IC50 value of approximately 39.70 µM against MCF7 breast cancer cells, indicating promising activity in inhibiting cell proliferation .

Anti-inflammatory Activity

The compound's anti-inflammatory properties are also noteworthy. A series of pyrazole derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Some derivatives demonstrated superior anti-inflammatory activity compared to standard drugs like celecoxib . The acute oral toxicity studies indicated that these compounds are relatively safe at doses exceeding 2000 mg/kg .

Antimicrobial Activity

The antimicrobial efficacy of the compound has been assessed against various bacterial strains. Studies have shown that certain pyrazole derivatives possess significant antibacterial activity against E. coli, S. aureus, and Pseudomonas aeruginosa. The presence of specific functional groups in the structure enhances this activity .

Detailed Research Findings

| Study | Activity Tested | Cell Line/Organism | IC50/Effect | Reference |

|---|---|---|---|---|

| Study 1 | Anticancer | MCF7 | 39.70 µM | |

| Study 2 | Anti-inflammatory | In vivo (mice) | >2000 mg/kg | |

| Study 3 | Antimicrobial | E. coli | Significant |

Case Studies

One notable case study involved the evaluation of a related pyrazole compound in a multicellular spheroid model for cancer research. The study found that the compound effectively reduced tumor growth and induced apoptosis in cancer cells, further supporting its potential as an anticancer agent .

Comparison with Similar Compounds

5-Oxo-1-phenyl-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide (CAS: 1396766-75-8)

- Key Differences : Replaces pyrazin-2-yl with thiophen-3-yl on the oxadiazole ring.

- Molecular weight: 436.53 g/mol (vs. ~400–420 g/mol estimated for the target compound). Thiophene’s electron-rich nature may reduce π-π stacking efficiency compared to pyrazine .

1-(2-Chlorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea

- Key Differences : Replaces the pyrazole carboxamide with a urea linkage.

- The chlorophenyl substituent adds steric bulk, which may influence binding pocket accessibility .

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

- Key Differences : Substitutes the cyclohexyl group with a benzodioxole-methyl moiety.

- Impact :

Pharmacokinetic and Pharmacodynamic Comparisons

Razaxaban (1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide)

- Key Differences: Uses an aminobenzisoxazole P1 group and a trifluoromethyl substituent.

- Impact :

Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate

- Key Differences : Features a triazole core instead of pyrazole and oxadiazole.

- The ethoxymethyleneamino group may confer different solubility properties compared to the carboxamide in the target compound .

Molecular Property Analysis

Q & A

Basic: What are the optimal synthetic conditions for preparing 1-ethyl-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-1H-pyrazole-5-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of pyrazole and oxadiazole intermediates. Key conditions include:

- Coupling Reactions : Use polar aprotic solvents like DMF with K₂CO₃ as a base for nucleophilic substitution (e.g., alkylation of pyrazole-thiol intermediates) .

- Cyclization : Phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) facilitates oxadiazole ring formation from hydrazide precursors .

- Catalysts : Transition-metal catalysts may enhance coupling efficiency, though specific systems require optimization based on steric and electronic effects of substituents .

Basic: How is the structural elucidation of this compound achieved?

Methodological Answer:

Structural characterization employs:

- Spectroscopy : IR and NMR (¹H/¹³C) confirm functional groups (e.g., pyrazole C-H stretches at ~3100 cm⁻¹) and regioselectivity .

- X-ray Crystallography : Resolves cyclohexyl and pyrazine spatial arrangements, critical for confirming stereochemistry .

- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]⁺ peaks matching calculated masses) .

Advanced: How can computational chemistry improve derivative design?

Methodological Answer:

Computational approaches like quantum chemical calculations (DFT) and reaction path searches enable:

- Reaction Mechanism Insights : Predicting transition states for cyclization steps, optimizing activation energies .

- Property Prediction : Solubility, stability, and bioactivity via molecular docking (e.g., binding affinity to target proteins) .

- High-Throughput Screening : Machine learning models prioritize synthetic routes using historical reaction databases .

Advanced: How to address regioselectivity challenges in heterocyclic core formation?

Methodological Answer:

Regioselectivity in pyrazole-oxadiazole systems is controlled by:

- Precursor Design : Electron-withdrawing groups (e.g., pyrazine) direct cyclization to the 1,2,4-oxadiazole position .

- Temperature Modulation : Lower temperatures favor kinetic products, while higher temperatures promote thermodynamic control .

- Protecting Groups : Temporary protection of reactive amines minimizes undesired side reactions during coupling .

Advanced: How to resolve contradictions in reported reaction yields?

Methodological Answer:

Discrepancies in yields (e.g., 60–85% for similar steps) arise from:

- Solvent Purity : Anhydrous DMF vs. technical grade impacts base activity in alkylation .

- Catalyst Aging : Fresh vs. recycled POCl₃ affects cyclization efficiency .

- Workup Protocols : Gradient chromatography vs. recrystallization alters isolated yields .

Mitigation : Standardize reagent sources and replicate conditions with in-situ monitoring (e.g., TLC/HPLC) .

Basic: What purification techniques are effective for intermediates?

Methodological Answer:

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients isolates pyrazole-carboxamide intermediates .

- Recrystallization : Ethanol/water mixtures purify oxadiazole derivatives via solubility differences .

- Acid-Base Extraction : Separate unreacted amines using pH-selective partitioning .

Advanced: How to assess stability under varying conditions?

Methodological Answer:

- Thermal Stability : TGA/DSC analysis identifies decomposition thresholds (e.g., >200°C for oxadiazole cores) .

- Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) and monitor degradation via LC-MS .

- Photostability : UV-vis exposure tests detect photooxidation products .

Advanced: Which catalytic systems enhance coupling efficiency?

Methodological Answer:

- Palladium Catalysts : Pd(OAc)₂ with Xantphos ligand for Suzuki-Miyaura couplings of aryl halides .

- Copper-Mediated : CuI/1,10-phenanthroline for Ullmann-type aryl amination .

- Organocatalysts : DMAP accelerates acyl transfers in carboxamide formation .

Basic: What strategies optimize intermediate synthesis?

Methodological Answer:

- Cyclocondensation : Ethyl acetoacetate and phenylhydrazine form pyrazole esters, hydrolyzed to acids .

- Microwave Assistance : Reduces reaction times (e.g., 30 minutes vs. 12 hours for hydrazide cyclization) .

- Schlenk Techniques : Moisture-sensitive steps (e.g., POCl₃ reactions) require inert atmospheres .

Advanced: How to reconcile spectroscopic and crystallographic data discrepancies?

Methodological Answer:

- Dynamic Effects : NMR may average conformers (e.g., cyclohexyl chair flipping), while crystallography captures static structures .

- Tautomerism : Pyrazole-amide tautomers in solution vs. solid state require multi-technique validation (e.g., variable-temperature NMR) .

- Disorder Modeling : Refine X-ray data with partial occupancy to resolve ambiguous electron density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.